molecular formula C15H29N3O B14307164 N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea CAS No. 111681-33-5

N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea

Katalognummer: B14307164
CAS-Nummer: 111681-33-5
Molekulargewicht: 267.41 g/mol
InChI-Schlüssel: SAJZKGOXYHHRLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea is a chemical compound that features a cyclohexyl group and a piperidine moiety linked by a urea functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea typically involves the reaction of cyclohexyl isocyanate with 3-(piperidin-1-yl)propylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

Cyclohexyl isocyanate+3-(piperidin-1-yl)propylamineN-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea\text{Cyclohexyl isocyanate} + \text{3-(piperidin-1-yl)propylamine} \rightarrow \text{N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea} Cyclohexyl isocyanate+3-(piperidin-1-yl)propylamine→N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea oxide, while reduction may produce N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]amine.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Cyclohexyl-N’-[3-(pyridin-1-yl)propyl]urea
  • N-Cyclohexyl-N’-[3-(morpholin-1-yl)propyl]urea
  • N-Cyclohexyl-N’-[3-(piperazin-1-yl)propyl]urea

Uniqueness

N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea is unique due to the presence of the piperidine moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different heterocyclic groups, leading to variations in their reactivity and applications.

Eigenschaften

CAS-Nummer

111681-33-5

Molekularformel

C15H29N3O

Molekulargewicht

267.41 g/mol

IUPAC-Name

1-cyclohexyl-3-(3-piperidin-1-ylpropyl)urea

InChI

InChI=1S/C15H29N3O/c19-15(17-14-8-3-1-4-9-14)16-10-7-13-18-11-5-2-6-12-18/h14H,1-13H2,(H2,16,17,19)

InChI-Schlüssel

SAJZKGOXYHHRLP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)NCCCN2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.